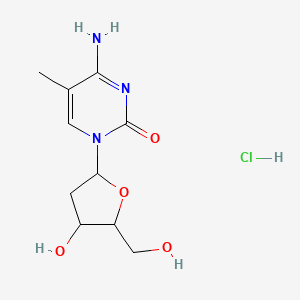
(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Compounds of this class are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with a suitable acylating agent.
Chiral resolution: The final step involves the separation of the desired (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The fluorophenyl group enhances binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound, with different biological activity.
3-(3-(3-chlorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: A similar compound with a chlorine substituent instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s metabolic stability and binding affinity compared to its chlorine-substituted counterpart.
Chirality: The (S)-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer.
Propiedades
Fórmula molecular |
C15H18FNO3 |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
(4S)-3-[3-(3-fluorophenyl)propanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18FNO3/c1-10(2)13-9-20-15(19)17(13)14(18)7-6-11-4-3-5-12(16)8-11/h3-5,8,10,13H,6-7,9H2,1-2H3/t13-/m1/s1 |
Clave InChI |
UWAPRARVEYNNAG-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
SMILES canónico |
CC(C)C1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)


![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)





